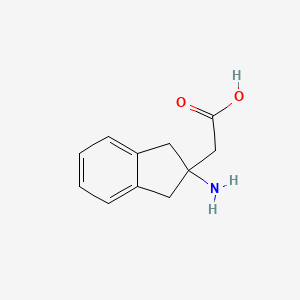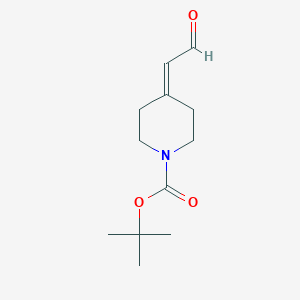
tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H23NO4 . It is a type of 4-aryl piperidine .
Physical And Chemical Properties Analysis
“tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate” is a solid at 20 degrees Celsius . It has a melting point of 83.0 to 87.0 degrees Celsius . The compound is white to almost white in color .Applications De Recherche Scientifique
Synthesis and Applications in Drug Development
Tert-butyl 4-(2-oxoethylidene)piperidine-1-carboxylate plays a critical role in the synthesis of biologically active compounds. An example is its use in the synthesis of crizotinib intermediates, demonstrating its importance in pharmaceutical development (Kong et al., 2016). Additionally, it serves as a key intermediate in the creation of Vandetanib, highlighting its value in producing complex therapeutic agents (Wang et al., 2015).
Contribution to Piperidine Derivatives
This compound is instrumental in forming piperidine derivatives, which are essential in medicinal chemistry. For instance, it is used in the preparation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for various piperidine derivatives (Moskalenko & Boev, 2014).
Structural Analysis and Crystallography
X-ray studies have shown its structural significance, particularly in understanding the configuration of complex molecular structures. This insight is crucial for designing molecules with desired biological properties (Didierjean et al., 2004).
Versatility in Synthesizing Diverse Compounds
Tert-butyl 4-(2-oxoethylidene)piperidine-1-carboxylate showcases versatility in synthesizing diverse small molecules. It has been used to create various biologically active alkaloids, such as sedridine and coniine, demonstrating its adaptability in organic synthesis (Passarella et al., 2005).
Role in Anticancer Drug Synthesis
This compound is a crucial intermediate for small molecule anticancer drugs. Its role in synthesizing drugs targeting the PI3K/AKT/mTOR pathway in cancer treatment underscores its significance in oncology (Zhang et al., 2018).
Safety and Hazards
“tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate” is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(2-oxoethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKUAASNRHYSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

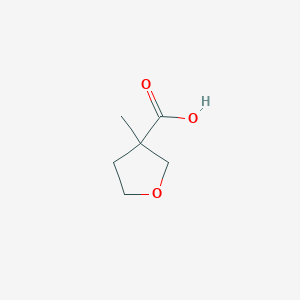
![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)


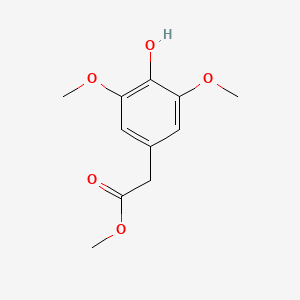





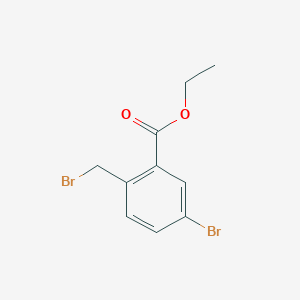
![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)

